molecular formula C17H27N3O2 B7584011 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine

Cat. No.: B7584011
M. Wt: 305.4 g/mol
InChI Key: LLMOHESPQFWXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine, also known as AZD8186, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is an important signaling protein that plays a crucial role in cell growth, proliferation, and survival. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. AZD8186 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine selectively inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and is implicated in the pathogenesis of various hematological malignancies. By inhibiting PI3K-delta, this compound blocks the downstream signaling pathway that leads to the activation of AKT, a protein that promotes cell survival and proliferation. This ultimately results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines by immune cells, which may have implications for the treatment of autoimmune disorders. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine in lab experiments is its selectivity for PI3K-delta, which minimizes off-target effects. Another advantage is its potency, as this compound has been shown to have nanomolar activity against PI3K-delta. One limitation of using this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as has been observed with other PI3K inhibitors.

Future Directions

There are several potential future directions for the development of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine. One direction is the investigation of its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and soluble analogs of this compound may improve its therapeutic potential. Finally, the identification of biomarkers that predict response to this compound may enable more personalized treatment approaches.

Synthesis Methods

The synthesis of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-nitropyrimidine with 2-bromo-1-(oxan-2-ylmethoxy)piperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product. The synthesis of this compound has been described in detail in a patent application filed by AstraZeneca, the company that developed the molecule.

Scientific Research Applications

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells that harbor mutations in the PI3K pathway. In vivo studies have demonstrated that this compound can suppress the growth of tumors in mouse models of breast, lung, and colon cancer. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.

Properties

IUPAC Name

4,6-dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-11-14(2)19-17(18-13)20-8-6-15(7-9-20)22-12-16-5-3-4-10-21-16/h11,15-16H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOHESPQFWXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)OCC3CCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.